3,4-Dibutyl-2-[5-[5-(3,4-dibutyl-5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-5-thiophen-2-ylthiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dibutyl-2-[5-[5-(3,4-dibutyl-5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-5-thiophen-2-ylthiophene is a complex organic compound characterized by its multiple thiophene rings and butyl groups Thiophene is a sulfur-containing heterocycle, which imparts unique electronic properties to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dibutyl-2-[5-[5-(3,4-dibutyl-5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-5-thiophen-2-ylthiophene typically involves multiple steps, including the formation of thiophene rings and the introduction of butyl groups. A common synthetic route might involve:
Formation of Thiophene Rings: Starting with a suitable precursor, thiophene rings are formed through cyclization reactions.
Introduction of Butyl Groups: Butyl groups are introduced via alkylation reactions, often using butyl halides in the presence of a strong base.
Coupling Reactions: The thiophene rings are then coupled together using palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be crucial to maximize yield and purity. Continuous flow reactors might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3,4-Dibutyl-2-[5-[5-(3,4-dibutyl-5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-5-thiophen-2-ylthiophene can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiophene rings or the butyl groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are commonly employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thiophene derivatives or butyl-substituted products.
Substitution: Halogenated thiophenes or other substituted thiophene derivatives.
Scientific Research Applications
3,4-Dibutyl-2-[5-[5-(3,4-dibutyl-5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-5-thiophen-2-ylthiophene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for use in drug delivery systems and as a component in biosensors.
Industry: Utilized in the development of organic electronic devices, such as organic photovoltaics and OLEDs.
Mechanism of Action
The mechanism of action of 3,4-dibutyl-2-[5-[5-(3,4-dibutyl-5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-5-thiophen-2-ylthiophene is primarily related to its electronic properties. The compound can interact with molecular targets through π-π interactions and electron transfer processes. In organic electronics, it functions by facilitating charge transport and improving the efficiency of devices.
Comparison with Similar Compounds
Similar Compounds
3,4-Dibutylthiophene: A simpler compound with fewer thiophene rings.
2,5-Dibutylthiophene: Another related compound with different substitution patterns.
3,4-Dibutyl-2,5-dithiophene: Contains two thiophene rings but lacks the extended conjugation of the target compound.
Uniqueness
3,4-Dibutyl-2-[5-[5-(3,4-dibutyl-5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-5-thiophen-2-ylthiophene is unique due to its extended conjugation and multiple thiophene rings, which enhance its electronic properties and make it particularly suitable for applications in organic electronics.
Properties
CAS No. |
161853-52-7 |
---|---|
Molecular Formula |
C40H46S6 |
Molecular Weight |
719.2 g/mol |
IUPAC Name |
3,4-dibutyl-2-[5-[5-(3,4-dibutyl-5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-5-thiophen-2-ylthiophene |
InChI |
InChI=1S/C40H46S6/c1-5-9-15-27-29(17-11-7-3)39(45-37(27)33-19-13-25-41-33)35-23-21-31(43-35)32-22-24-36(44-32)40-30(18-12-8-4)28(16-10-6-2)38(46-40)34-20-14-26-42-34/h13-14,19-26H,5-12,15-18H2,1-4H3 |
InChI Key |
JLZHWYIIASPCQI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(SC(=C1CCCC)C2=CC=C(S2)C3=CC=C(S3)C4=C(C(=C(S4)C5=CC=CS5)CCCC)CCCC)C6=CC=CS6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.